molecular formula C5H11ClN2O B12985787 (3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride

Cat. No.: B12985787
M. Wt: 150.61 g/mol
InChI Key: HWDJCLAPGZULCB-RFKZQXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate amino acid derivatives. One common method includes the reduction of a corresponding keto acid followed by cyclization under acidic conditions . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization is facilitated by hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to be cost-effective and environmentally friendly, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, which can have significant biological activities and applications in medicinal chemistry .

Scientific Research Applications

(3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

(3R,5S)-3-amino-5-methylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-3-2-4(6)5(8)7-3;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4+;/m0./s1

InChI Key

HWDJCLAPGZULCB-RFKZQXLXSA-N

Isomeric SMILES

C[C@H]1C[C@H](C(=O)N1)N.Cl

Canonical SMILES

CC1CC(C(=O)N1)N.Cl

Origin of Product

United States

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